2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
2-[7-(4-chlorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2S/c1-7-17-12-13(22-7)11(8-2-4-9(15)5-3-8)18-19(14(12)21)6-10(16)20/h2-5H,6H2,1H3,(H2,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTCBGRVWSMSSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The initial step involves the cyclization of a suitable precursor to form the thiazole ring. This can be achieved through a condensation reaction between a thioamide and a halogenated ketone under acidic conditions.
Pyridazine Ring Construction: The next step involves the formation of the pyridazine ring via a cyclization reaction. This can be accomplished by reacting the thiazole intermediate with a hydrazine derivative under reflux conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the pyridazine-thiazole intermediate.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Pharmacology: Studies focus on its potential as an inhibitor of specific enzymes or receptors, which could lead to the development of new drugs.
Biological Research: The compound is used in studies to understand its effects on cellular processes and pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Comparison with Similar Compounds
Core Structural Modifications
The following analogs share the thiazolo[4,5-d]pyridazin-4-one core but differ in substituents:
Key Observations :
- The 4-chlorophenyl group in the target compound enhances electron-withdrawing effects compared to the 2-thienyl (electron-rich) and 3-methoxyphenyl (electron-donating) groups in analogs .
- The methyl group at position 2 is conserved across all analogs, suggesting its role in stabilizing the bicyclic core.
Physicochemical and Pharmacokinetic Properties
Notes:
- While HPLC data for the target compound are unavailable, structurally related compounds (e.g., pyrimido[4,5-d][1,3]oxazins in ) exhibit high purity (>95%) and retention times influenced by alkyl side chains .
- The thienyl-substituted analog (LogP = 2.5) is more lipophilic than the target compound (LogP = 2.1), likely due to the sulfur-containing thiophene ring .
Electronic and Steric Effects
- 4-Chlorophenyl vs. In contrast, the thienyl group’s conjugated π-system may favor interactions with aromatic residues in enzymes .
- 3-Methoxyphenyl vs. 4-Chlorophenyl : The methoxy group in the analog increases electron density, which could reduce metabolic stability compared to the chloro-substituted derivative .
Computational Insights
- Tools like Multiwfn () enable electron density topology analysis, revealing noncovalent interactions (e.g., hydrogen bonds with the acetamide group) critical for target engagement .
- Noncovalent interaction (NCI) analysis () can map steric repulsion between the methyl group and protein residues, guiding structural optimization .
Biological Activity
Overview
2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound characterized by its unique thiazolo-pyridazine structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anti-cancer properties. The compound's molecular formula is with a molecular weight of approximately 331.76 g/mol.
Chemical Structure
The structural features of the compound include:
- A thiazolo ring fused with a pyridazine moiety.
- A 4-chlorophenyl substituent that may enhance its biological activity.
- An acetamide functional group that contributes to its pharmacological properties.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : It might interact with cellular receptors, modulating signaling pathways critical for cell survival and proliferation.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anti-inflammatory Effects : Studies suggest that thiazolo-pyridazine derivatives can reduce inflammation through the inhibition of pro-inflammatory cytokines.
- Anticancer Properties : Preliminary data indicate potential cytotoxic effects against various cancer cell lines, suggesting a role in cancer therapy.
- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains, indicating possible applications in treating infections.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 production | |
| Anticancer | Cytotoxicity against MCF-7 and HeLa cells | |
| Antimicrobial | Activity against Staphylococcus aureus |
Case Study: Anti-Cancer Activity
In a study examining the effect of thiazolo-pyridazine derivatives on cancer cells, this compound was tested against several cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent decrease in cell viability, suggesting that the compound may induce apoptosis through mechanisms involving caspase activation and cell cycle arrest.
Pharmacological Profile
The pharmacological profile of this compound includes:
- Absorption : High probability of human intestinal absorption.
- Blood-Brain Barrier Penetration : Likely penetrates the blood-brain barrier, which is crucial for neurological applications.
- CYP450 Interaction : Exhibits inhibitory activity on various CYP450 enzymes, indicating potential drug-drug interactions .
Q & A
Basic: What spectroscopic and crystallographic methods are recommended for structural elucidation of this compound?
Answer:
Structural confirmation requires a multi-technique approach:
- Nuclear Magnetic Resonance (NMR): Analyze , , and 2D NMR (e.g., COSY, HSQC) to assign proton and carbon environments, particularly for the thiazolo-pyridazine core and acetamide side chain.
- X-ray Crystallography: Resolve absolute stereochemistry and intermolecular interactions, as demonstrated for analogous hydrazinylidene-pyrazole derivatives .
- Mass Spectrometry (HRMS): Confirm molecular formula via high-resolution MS to distinguish isotopic patterns, especially for chlorine-containing fragments.
Basic: How can synthetic routes for this compound be optimized to improve yield and purity?
Answer:
Optimization strategies include:
- Design of Experiments (DoE): Apply factorial designs to evaluate variables (e.g., temperature, solvent polarity, catalyst loading) impacting cyclization steps in thiazolo-pyridazine synthesis .
- Catalyst Screening: Test Brønsted/Lewis acids (e.g., ZnCl) to enhance annulation efficiency, inspired by ICReDD’s computational-guided catalyst selection .
- Stepwise Intermediate Isolation: Purify intermediates (e.g., via column chromatography) to minimize side reactions, as seen in multi-step pyrimidine syntheses .
Advanced: How can computational modeling predict reaction pathways or regioselectivity in its synthesis?
Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to map energy profiles for key steps (e.g., thiazole ring closure). ICReDD’s reaction path search methods can identify transition states and optimize regioselectivity .
- Molecular Dynamics Simulations: Model solvent effects on reaction kinetics to predict optimal conditions (e.g., polar aprotic solvents for nucleophilic substitutions).
Advanced: What methodologies are suitable for evaluating its biological activity in academic research?
Answer:
- In Vitro Enzyme Assays: Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays, referencing thiazole derivatives’ known antimicrobial and anticancer activities .
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., 4-chlorophenyl group) and correlate with bioactivity data using multivariate analysis .
Advanced: How should researchers address contradictions in reported bioactivity data?
Answer:
- Reproducibility Checks: Validate protocols (e.g., cell line authentication, compound purity >95% via HPLC) to exclude experimental variability .
- Structural Reanalysis: Confirm batch consistency using X-ray crystallography or NMR to rule out polymorphic or degradation effects .
Advanced: What mechanistic studies can clarify its reactivity in nucleophilic or electrophilic reactions?
Answer:
- Isotopic Labeling: Track or in hydrolysis reactions to identify cleavage sites in the oxothiazole ring.
- Kinetic Profiling: Monitor reaction rates under varying pH conditions to distinguish acid/base-catalyzed pathways, as applied in pyrazole carbaldehyde syntheses .
Basic: What purification techniques are effective for isolating this compound?
Answer:
- Flash Chromatography: Use gradient elution (e.g., hexane/ethyl acetate) to separate polar byproducts.
- Recrystallization: Optimize solvent pairs (e.g., DCM/hexane) based on solubility data from differential scanning calorimetry (DSC).
Advanced: How can solubility and stability under physiological conditions be systematically assessed?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
